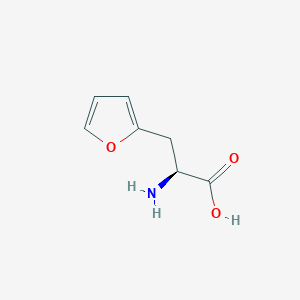

(S)-2-Amino-3-(furan-2-yl)propanoic acid

Vue d'ensemble

Description

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

L-2-Furylalanine, also known as 3-(2-Furyl)-L-alanine or (S)-2-Amino-3-(furan-2-yl)propanoic acid, is an alanine derivative It’s known that amino acids and their derivatives can bind to a variety of targets, influencing numerous biological functions .

Mode of Action

It’s known that the compound is incorporated into peptides by non-ribosomal peptide synthetases (NRPS) . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

L-2-Furylalanine is involved in the biosynthesis of diverse cyclopeptides, such as rhizonin A and B . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus. The biosynthesis and incorporation of L-2-Furylalanine by NRPS have been studied, with tyrosine and L-DOPA identified as precursors . A novel type of heme-dependent aromatic oxygenase, RhzB, has been identified as necessary and sufficient for L-2-Furylalanine formation .

Pharmacokinetics

It’s known that the compound’s molecular weight is 155151 Da , which may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound is a critical component of hepatotoxic cyclopeptides like rhizonin a and b . These cyclopeptides’ toxicity critically depends on the presence of L-2-Furylalanine .

Action Environment

It’s known that the compound’s stability in peptides can be influenced by the introduction of proximate aromatic residues . This suggests that the compound’s action and stability may be influenced by the chemical environment within which it is situated.

Activité Biologique

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as furan-based amino acid, is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 155.15 g/mol

- Structure : The presence of the furan ring enhances its reactivity and potential interactions within biological systems, making it a compound of interest.

Research indicates that this compound may influence various biological pathways:

- Neurotransmission : It acts as a precursor to neurotransmitters, potentially influencing synaptic plasticity and neuronal signaling pathways. This is crucial for cognitive functions and memory formation .

- Metabolic Effects : The compound may impact energy metabolism and hormone secretion, which are vital for maintaining homeostasis and supporting physical performance .

Neuroprotective Effects

The structural similarity of this compound to neurotransmitters suggests potential neuroprotective roles. Studies have shown that it may help mitigate neuronal damage under stress conditions, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of furan derivatives have yielded promising results. For instance:

- In Vitro Studies : Compounds similar to this compound demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 64 |

| Compound B | S. aureus | 128 |

| Compound C | C. albicans | 64 |

Case Studies

- Neuroprotective Study : A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated reduced apoptosis rates and improved cell viability, highlighting its potential as a neuroprotective agent .

- Antimicrobial Efficacy : In a comparative study, various furan derivatives were tested for their antimicrobial properties. The results showed that certain derivatives exhibited stronger activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics, suggesting their potential use in treating infections resistant to conventional therapies .

Applications De Recherche Scientifique

Chemistry

(S)-2-Amino-3-(furan-2-yl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives that can be employed in pharmaceuticals and fine chemicals. The unique structure allows for the formation of compounds with enhanced biological activity.

Biology

The compound has been investigated for its potential role in biological systems:

- Neuroprotective Effects : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly glutamate receptors, which are essential for synaptic transmission and plasticity .

- Antioxidant Properties : The compound may exhibit antioxidant effects, contributing to cellular protection against oxidative stress .

Medicine

Research has highlighted several therapeutic properties:

-

Antibacterial Activity : Studies indicate significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.0048 mg/mL Escherichia coli 0.0195 mg/mL - Antifungal Activity : The compound also shows antifungal properties against pathogens such as Candida albicans with an MIC of 0.039 mg/mL .

- Anti-inflammatory Effects : Recent findings suggest it inhibits TNF-α production in animal models, indicating potential use in treating inflammatory conditions .

Study on Antibacterial Efficacy

A comparative analysis was conducted to evaluate the antibacterial efficacy of this compound against common pathogens. Results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, making it a promising candidate for developing new antibiotics.

Anti-inflammatory Activity Research

In a study examining the anti-inflammatory properties of this compound, researchers found that it significantly reduced inflammation in carrageenan-induced edema models compared to standard treatments like tacrolimus .

Summary of Biological Activities

The following table summarizes the biological activities based on various studies:

| Biological Activity | Target Organisms/Conditions | MIC/Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL | |

| Antifungal | Candida albicans | 0.039 mg/mL |

| Anti-inflammatory | TNF-α production in mice | Significant inhibition |

| Carrageenan-induced edema | Comparable to tacrolimus |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925938 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127682-08-0 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of (S)-2-Amino-3-(furan-2-yl)propanoic acid?

A2: The research identifies the compound as γ-L-glutamyl-L-2-furylalanine, a dipeptide composed of L-glutamic acid and the unusual amino acid this compound (L-2-furylalanine) []. While the paper doesn't provide the exact molecular formula or weight, it confirms the structure through NMR and Mass Spectrometry analyses. The absolute configuration of the natural compound was determined using enantioselective gas chromatography after derivatization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.